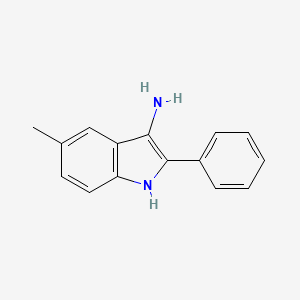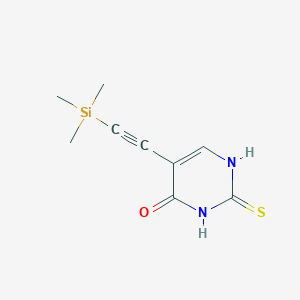![molecular formula C14H12O3 B11882220 Ethanone, 1-[2-(acetyloxy)-1-naphthalenyl]- CAS No. 129812-35-7](/img/structure/B11882220.png)
Ethanone, 1-[2-(acetyloxy)-1-naphthalenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-[2-(acetyloxy)-1-naphthalenyl]- is an organic compound with the molecular formula C14H12O3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains an acetoxy group attached to the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[2-(acetyloxy)-1-naphthalenyl]- typically involves the acetylation of 2-hydroxy-1-naphthaldehyde. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions include maintaining the temperature at around 0-5°C to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 1-[2-(acetyloxy)-1-naphthalenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: 1-(2-hydroxy-1-naphthalenyl)ethanol.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethanone, 1-[2-(acetyloxy)-1-naphthalenyl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethanone, 1-[2-(acetyloxy)-1-naphthalenyl]- involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding naphthol derivative, which can then interact with various enzymes and receptors in biological systems. The compound’s effects are mediated through these interactions, influencing cellular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
- Ethanone, 1-(1-naphthalenyl)-
- Ethanone, 2-(acetyloxy)-1-phenyl-
- Ethanone, 1-(1-hydroxy-2-naphthalenyl)-
Uniqueness
Ethanone, 1-[2-(acetyloxy)-1-naphthalenyl]- is unique due to the presence of the acetoxy group at the 2-position of the naphthalene ring This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds
Propiedades
Número CAS |
129812-35-7 |
|---|---|
Fórmula molecular |
C14H12O3 |
Peso molecular |
228.24 g/mol |
Nombre IUPAC |
(1-acetylnaphthalen-2-yl) acetate |
InChI |
InChI=1S/C14H12O3/c1-9(15)14-12-6-4-3-5-11(12)7-8-13(14)17-10(2)16/h3-8H,1-2H3 |
Clave InChI |
XMSGQSPGLLJKPQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=CC2=CC=CC=C21)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![7-Fluorospiro[chroman-2,4'-piperidine]](/img/structure/B11882174.png)


![3-Bromo-6-methoxypyrazolo[1,5-a]pyrazine](/img/structure/B11882212.png)
![Thieno[3,2-b]thiophene-3,6-dicarboxylic acid](/img/structure/B11882217.png)



